N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is a complex organic compound that features a cyclohexyl group, a phenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide typically involves multiple steps, including the formation of the thiophene ring and the subsequent coupling with other functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and phenyl group can participate in π-π interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Cyclohexyl derivatives: Compounds with cyclohexyl groups, such as cyclohexylamine, share structural similarities.
Uniqueness
N-cyclohexyl-1-[phenyl(thiophen-2-ylacetyl)amino]cyclohexanecarboxamide is unique due to its combination of a cyclohexyl group, phenyl group, and thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H32N2O2S |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-cyclohexyl-1-(N-(2-thiophen-2-ylacetyl)anilino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H32N2O2S/c28-23(19-22-15-10-18-30-22)27(21-13-6-2-7-14-21)25(16-8-3-9-17-25)24(29)26-20-11-4-1-5-12-20/h2,6-7,10,13-15,18,20H,1,3-5,8-9,11-12,16-17,19H2,(H,26,29) |
InChI Key |
ZNIQFNVJPUXSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CC4=CC=CS4 |
Origin of Product |
United States |
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